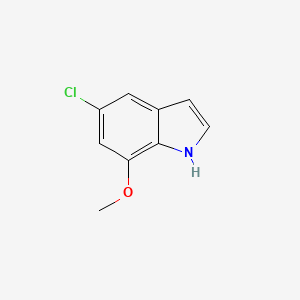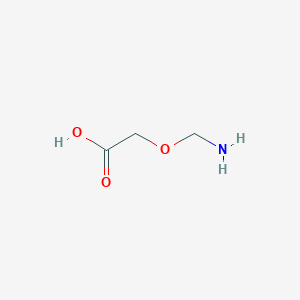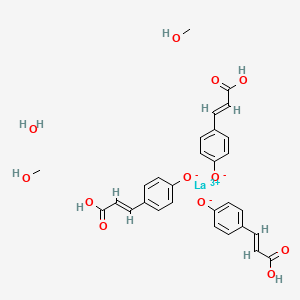
La(coumarate)3.2CH3OH.H2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La(coumarate)3.2CH3OH.H2O is a lanthanum complex with coumarate ligands and methanol and water molecules. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of La(coumarate)3.2CH3OH.H2O typically involves the reaction of lanthanum salts with coumaric acid in the presence of methanol and water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve:
- Dissolving lanthanum nitrate in methanol.
- Adding coumaric acid to the solution.
- Adjusting the pH with a base such as sodium hydroxide.
- Allowing the reaction to proceed under stirring at room temperature.
- Isolating the product by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and consistency of the product. Techniques such as recrystallization and chromatography may be employed to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
La(coumarate)3.2CH3OH.H2O can undergo various chemical reactions, including:
Oxidation: The coumarate ligands can be oxidized under specific conditions.
Reduction: Reduction reactions may involve the lanthanum center or the coumarate ligands.
Substitution: Ligand exchange reactions where the coumarate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Ligand exchange can be facilitated by adding competing ligands in a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumarate ligands may yield hydroxylated derivatives, while substitution reactions may produce new lanthanum complexes with different ligands .
Aplicaciones Científicas De Investigación
La(coumarate)3.2CH3OH.H2O has various applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors
Mecanismo De Acción
The mechanism of action of La(coumarate)3.2CH3OH.H2O involves interactions with molecular targets such as enzymes and receptors. The coumarate ligands can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the lanthanum center may coordinate with various functional groups. These interactions can modulate biological pathways and lead to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamate Complexes: Similar to coumarate complexes, cinnamate complexes have aromatic ligands and exhibit similar chemical properties.
4-Coumarate-CoA Ligase Complexes: These complexes are involved in the biosynthesis of phenylpropanoids and have similar structural features.
Uniqueness
La(coumarate)3.2CH3OH.H2O is unique due to its specific combination of lanthanum and coumarate ligands, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C29H31LaO12 |
|---|---|
Peso molecular |
710.5 g/mol |
Nombre IUPAC |
4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);methanol;hydrate |
InChI |
InChI=1S/3C9H8O3.2CH4O.La.H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;2*1-2;;/h3*1-6,10H,(H,11,12);2*2H,1H3;;1H2/q;;;;;+3;/p-3/b3*6-3+;;;; |
Clave InChI |
KQWSWZJDVSGTCV-RYSWBMPUSA-K |
SMILES isomérico |
CO.CO.C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.[La+3] |
SMILES canónico |
CO.CO.C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
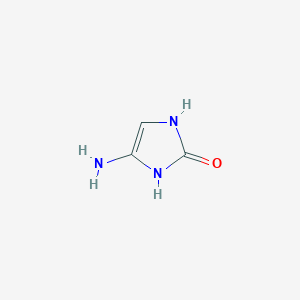
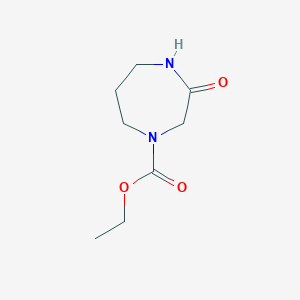
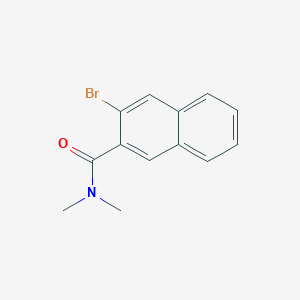
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

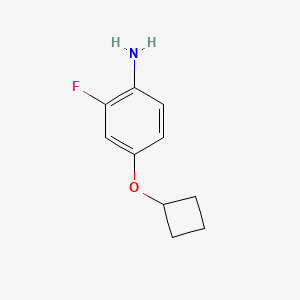
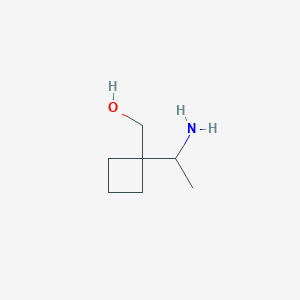
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
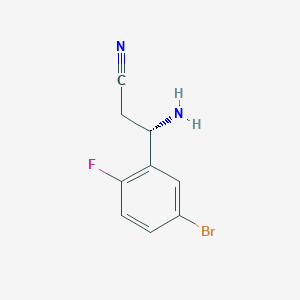
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
